molecular formula C8H9ClFN B12999309 (5-Chloro-3-fluoro-2-methylphenyl)methanamine CAS No. 1365988-33-5

(5-Chloro-3-fluoro-2-methylphenyl)methanamine

Cat. No.: B12999309
CAS No.: 1365988-33-5
M. Wt: 173.61 g/mol
InChI Key: YAIIFWZZQLTFLO-UHFFFAOYSA-N
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Description

(5-Chloro-3-fluoro-2-methylphenyl)methanamine: is an organic compound with the molecular formula C8H9ClFN. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-3-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or methylamine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound can be synthesized in batch reactors where the reaction conditions are carefully controlled to maximize yield and purity.

    Continuous Flow Process: For large-scale production, continuous flow processes may be employed, where reactants are continuously fed into a reactor and the product is continuously removed. This method offers better control over reaction parameters and can lead to higher efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Various reduced forms of the compound.

    Substitution Products: Derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated aromatic amines on biological systems.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Pharmacological Research: It is used in pharmacological research to study its effects on different biological targets and pathways.

Industry:

    Material Science: The compound finds applications in material science, particularly in the synthesis of polymers and advanced materials.

    Agrochemicals: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.

Mechanism of Action

The mechanism by which (5-Chloro-3-fluoro-2-methylphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards certain targets, making it a potent inhibitor in biochemical studies.

Comparison with Similar Compounds

    (3-Chloro-2-fluorophenyl)methanamine: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    (5-Chloro-2-fluorophenyl)(phenyl)methanamine:

    Methenamine: A related compound used as a urinary tract antiseptic, with a different mechanism of action and applications.

Uniqueness: (5-Chloro-3-fluoro-2-methylphenyl)methanamine is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the aromatic ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1365988-33-5

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

(5-chloro-3-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C8H9ClFN/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3

InChI Key

YAIIFWZZQLTFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)CN

Origin of Product

United States

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